(Val671)-Amyloid b/A4 Protein Precursor770 (667-676)

説明

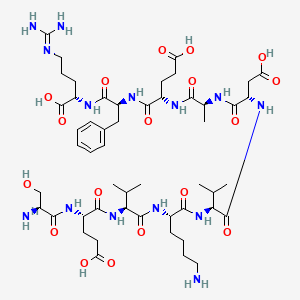

(Val671)-Amyloid b/A4 Protein Precursor770 (667-676), also known as (Val671)-Amyloid b/A4 Protein Precursor770 (667-676), is a useful research compound. Its molecular formula is C51H82N14O18 and its molecular weight is 1179.3 g/mol. The purity is usually 95%.

The exact mass of the compound (Val671)-Amyloid b/A4 Protein Precursor770 (667-676) is 1178.59315182 g/mol and the complexity rating of the compound is 2260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Val671)-Amyloid b/A4 Protein Precursor770 (667-676) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Val671)-Amyloid b/A4 Protein Precursor770 (667-676) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) is a peptide fragment derived from the amyloid precursor protein (APP), which plays a critical role in the pathogenesis of Alzheimer's disease (AD). This article delves into its biological activity, mechanisms of action, and implications in neurodegenerative diseases, supported by research findings and case studies.

Overview of Amyloid Precursor Protein (APP)

Amyloid precursor protein is a transmembrane protein that undergoes proteolytic processing to produce amyloid-beta (Aβ) peptides. These peptides are central to the formation of amyloid plaques, a hallmark of Alzheimer's disease. The cleavage of APP by different secretases leads to the generation of various Aβ species, with Aβ1-42 being particularly aggregation-prone and toxic to neurons .

Proteolytic Processing

The processing of APP involves several enzymes:

- Beta-secretase (BACE1) cleaves APP to release a soluble fragment and a membrane-bound C-terminal fragment.

- Gamma-secretase further cleaves this fragment, producing Aβ peptides.

The presence of specific amino acids, such as Val671, can influence the cleavage site and the resultant peptide's properties. This particular fragment (667-676) has been studied for its role in modulating the activity of secretases .

Biological Functions

Research indicates that APP and its fragments may have neuroprotective roles, including:

- Regulation of synaptic function : APP fragments can influence neurotransmitter release and synaptic plasticity.

- Metal ion binding : APP has been shown to bind metals like copper and zinc, which may play a role in neuronal protection .

In Vitro Studies

In vitro studies have demonstrated that the (Val671)-fragment can modulate beta-secretase activity. For instance, fluorogenic substrates based on this fragment have been utilized to measure enzymatic activity, indicating its potential as a biomarker for AD progression .

Cellular Effects

The biological activity of this peptide includes:

- Influencing cell signaling pathways : It can modulate pathways involved in cell survival and apoptosis.

- Neuroinflammation : The peptide may participate in inflammatory responses associated with neurodegeneration .

Case Studies

- Transgenic Mouse Models : Studies using transgenic mice expressing human APP mutations have shown increased levels of Aβ1-42 and associated cognitive deficits. The presence of specific fragments like (Val671) correlates with plaque formation and neurotoxicity .

- Human Samples : Analysis of cerebrospinal fluid from AD patients revealed elevated levels of specific Aβ peptides, including those derived from the APP770 precursor. This elevation is often linked to disease severity .

Research Findings

科学的研究の応用

Research Applications

- Neurodegenerative Disease Research

- Biomarker Development

- Drug Development

- Cell Culture Studies

- Therapeutic Strategies

Data Table: Summary of Applications

Case Studies

- Amyloid Plaque Formation

- Immunotherapy Trials

- Biomarker Validation Study

特性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82N14O18/c1-25(2)39(65-45(77)32(17-19-37(69)70)59-42(74)29(53)24-66)48(80)60-30(14-9-10-20-52)44(76)64-40(26(3)4)49(81)63-35(23-38(71)72)46(78)57-27(5)41(73)58-31(16-18-36(67)68)43(75)62-34(22-28-12-7-6-8-13-28)47(79)61-33(50(82)83)15-11-21-56-51(54)55/h6-8,12-13,25-27,29-35,39-40,66H,9-11,14-24,52-53H2,1-5H3,(H,57,78)(H,58,73)(H,59,74)(H,60,80)(H,61,79)(H,62,75)(H,63,81)(H,64,76)(H,65,77)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,54,55,56)/t27-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRVLVNUXPHGIL-ZSDPNEGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82N14O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746739 | |

| Record name | L-Seryl-L-alpha-glutamyl-L-valyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1179.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252256-43-2 | |

| Record name | L-Seryl-L-alpha-glutamyl-L-valyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。